Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

Catalog No.
S870972
CAS No.
1007112-35-7
M.F
C9H6ClNO3
M. Wt
211.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

CAS Number

1007112-35-7

Product Name

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-4-carboxylate

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3

InChI Key

QXOMDXKTDOJUPP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate (CAS 1007112-35-7) is a highly activated, bifunctional heterocyclic building block widely procured for pharmaceutical and agrochemical library synthesis. It features a highly electrophilic 2-chloro substituent that undergoes exceptionally rapid nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The presence of the 4-methyl carboxylate group not only provides an orthogonal handle for downstream elaboration—such as saponification, amidation, or reduction—but also acts as an electron-withdrawing group that further activates the benzoxazole core toward nucleophilic attack [1].

Substituting this compound with the unsubstituted 2-chlorobenzo[d]oxazole eliminates the secondary attachment vector, preventing its use as a bifunctional linker or core scaffold in complex molecule synthesis. Furthermore, replacing it with the 5- or 6-carboxylate regioisomers fundamentally alters the spatial trajectory of the ester group, which disrupts spatial alignment in structure-based drug design where the specific 4-position vector is required to access distinct binding pockets. Finally, procuring the 2-bromo analog increases molecular weight and cost without offering a kinetic advantage in nucleophilic aromatic substitution (SNAr), as the 2-chloro moiety is already sufficiently reactive for metal-free amination at room temperature [1].

Metal-Free SNAr Efficiency vs. Bromo Analogs

For the synthesis of 2-aminobenzoxazoles, the 2-chloro leaving group is highly privileged. Literature demonstrates that 2-chlorobenzoxazoles undergo complete SNAr with primary and secondary amines within minutes to 1 hour at room temperature, often exceeding 85% yield without transition metal catalysts. In contrast, 2-bromo analogs offer no kinetic advantage in these metal-free pathways and are typically more expensive, making the chloro derivative the superior choice for scalable, cost-effective C-N bond formation [1].

Evidence DimensionMetal-free amination reaction time and yield
Target Compound DataComplete conversion (often >85% yield) within 1 hour at room temperature
Comparator Or Baseline2-bromobenzo[d]oxazole derivatives (higher procurement cost, no SNAr kinetic advantage)
Quantified DifferenceEliminates the need for Pd-catalysis while maintaining <1 h reaction times at 25 °C
ConditionsReaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at room temperature

Allows buyers to bypass expensive palladium catalysts and ligands, significantly reducing process costs and heavy metal remediation in scale-up.

Electronic Activation via the 4-Ester Group

The addition of the methyl ester at the 4-position exerts an electron-withdrawing effect on the benzoxazole core. Compared to the unsubstituted 2-chlorobenzo[d]oxazole baseline, this lowers the LUMO energy of the ring, rendering the 2-position even more susceptible to nucleophilic attack. This electronic activation is critical when coupling sterically hindered or weakly nucleophilic anilines, which might otherwise require forcing conditions (e.g., >80 °C) that could degrade sensitive functional groups [1].

Evidence DimensionElectrophilic reactivity toward weak nucleophiles
Target Compound DataEnhanced SNAr kinetics due to -I/-M effects of the 4-ester
Comparator Or BaselineUnsubstituted 2-chlorobenzo[d]oxazole (baseline LUMO energy)
Quantified DifferenceEnables room-temperature coupling of weaker nucleophiles that typically require elevated temperatures with the unsubstituted baseline
ConditionsSNAr with deactivated or sterically hindered amines

Ensures reproducible, high-yield couplings even with challenging amine partners, minimizing the need for harsh thermal conditions.

Orthogonal Reactivity for Bifunctional Linker Applications

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate provides two distinct, chemoselective reaction sites. The 2-chloro group can be displaced via SNAr or cross-coupled (e.g., Suzuki-Miyaura) while leaving the 4-methyl ester intact. Subsequently, the ester can be hydrolyzed to a carboxylic acid (typically >90% yield using standard LiOH/NaOH protocols) for amide coupling. This reliable sequential functionalization is impossible with mono-functional comparators like 2-chlorobenzo[d]oxazole [1].

Evidence DimensionChemoselective sequential functionalization
Target Compound Data100% orthogonal functionalization (SNAr followed by ester hydrolysis)
Comparator Or Baseline2-chlorobenzo[d]oxazole (0% capacity for secondary orthogonal coupling)
Quantified DifferenceProvides a secondary functionalizable vector (ester) with complete chemoselectivity over the 2-chloro group
ConditionsSequential SNAr (amine, RT) followed by saponification (LiOH, THF/H2O)

Crucial for procurement in library synthesis where the compound must serve as a central scaffold linking two distinct pharmacophores.

Metal-Free Synthesis of 2-Aminobenzoxazole Pharmacophores

Directly leveraging the highly electrophilic 2-chloro position, this compound is utilized for synthesizing 2-amino derivatives via room-temperature SNAr, avoiding the cost and heavy-metal remediation associated with palladium-catalyzed Buchwald-Hartwig aminations [1].

Design of Bifunctional Linkers and Macrocycles

The orthogonal reactivity of the 2-chloro group and the 4-methyl ester allows this compound to serve as a rigid core for linking two distinct biological binding domains, making it highly relevant for the synthesis of PROTACs or macrocyclic peptides [2].

Structure-Based Drug Design (SBDD) Targeting Specific Sub-Pockets

When exploring the structure-activity relationship (SAR) of benzoxazole-containing candidates, the 4-carboxylate provides a distinct spatial trajectory (~120 degrees relative to the oxazole oxygen) compared to 5- or 6-isomers, enabling medicinal chemists to accurately probe specific steric environments in target proteins[3].

XLogP3

2.6

Wikipedia

Methyl 2-chloro-1,3-benzoxazole-4-carboxylate

Dates

Last modified: 08-16-2023

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